

Structural confirmation of Bortezomibpinanediol using mass spectrometry and NMR

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Structural Elucidation of Bortezomib-Pinanediol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural confirmation of **Bortezomib-pinanediol**, a key intermediate and prodrug of the proteasome inhibitor Bortezomib, utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. We present supporting experimental data and protocols to offer a comprehensive resource for researchers in drug development and quality control. As a point of comparison, we will refer to Bortezomib-mannitol ester, the form used in the commercial formulation of Bortezomib (Velcade®)[1][2].

Introduction to Bortezomib Esters

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a crucial target in cancer therapy. Due to the inherent instability of the boronic acid moiety, Bortezomib is often formulated as a more stable ester. **Bortezomib-pinanediol** is a synthetic intermediate formed with pinanediol, which enhances stability and facilitates purification[1]. In its final drug product form, Bortezomib is lyophilized with mannitol to form a mannitol ester, which readily hydrolyzes to the active Bortezomib upon reconstitution[1][2]. The structural integrity of these esters is critical to the safety and efficacy of the final drug product.

Mass Spectrometry Analysis



Mass spectrometry is a fundamental technique for confirming the molecular weight and identifying fragmentation patterns of pharmaceutical compounds.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]+.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
- Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and any fragment ions are analyzed to confirm the molecular weight and deduce structural information.

Data Comparison: Bortezomib-Pinanediol vs. Bortezomib-Mannitol Ester



Parameter	Bortezomib- Pinanediol	Bortezomib- Mannitol Ester	Reference
Molecular Formula	С29Н39ВN4О4	C25H37BN4O8	[1]
Molecular Weight	518.46 g/mol	532.39 g/mol	[1]
Observed [M+H]+ (m/z)	519.39	Not explicitly found, but analysis confirms the presence of the ester.	[1]
Observed [M+Na] ⁺ (m/z)	541.35	Not explicitly found.	[1]
Key Fragmentation	A characteristic fragment observed is at m/z 367.28, corresponding to the loss of the pinanediol group ([M - 152 + H]+).	Data on specific fragmentation patterns for the mannitol ester was not readily available in the searched literature.	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of Bortezomib esters.

Experimental Protocol: ¹H and ¹³C NMR

- Instrumentation: A high-field NMR spectrometer (e.g., 360 MHz or 600 MHz).
- Solvents: Deuterated solvents such as acetone-d₆ or chloroform-d₃ (CDCl₃) are commonly used.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. 2D
 NMR techniques like COSY and HSQC can be employed for more detailed structural



assignments.

• Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to assign specific protons and carbons to the molecular structure.

Data Comparison: Bortezomib-Pinanediol vs. Bortezomib-Mannitol Ester

¹H NMR Spectral Data for **Bortezomib-Pinanediol** (in acetone-d₆)[1]

Assignment	Chemical Shift (δ, ppm)	Multiplicity
Pyrazine-H	9.20	d
Pyrazine-H	8.82	d
Pyrazine-H	8.63	m
NH	8.40	br d
NH	7.61	br s
Phenyl-H	7.10-7.33	m
α-CH (Phe)	4.93	m
CH-O (Pinane)	4.30	dd
CH ₂ (Phe)	3.2	t
Other Aliphatic-H	0.7-3.05	m

¹³C NMR Spectral Data for **Bortezomib-Pinanediol** (in CDCl₃)[1]



Assignment	Chemical Shift (δ, ppm)
C=O (Amide)	170.5, 162.5
Pyrazine-C	147.1, 144.0, 142.5
Phenyl-C	136.3, 129.2, 128.2, 126.6
C-O (Pinane)	85.3
C-O (Pinane)	77.5
α-C (Phe)	53.7
Aliphatic-C	51.3, 39.8, 39.4, 38.5, 38.3, 37.9, 35.7, 35.4, 28.4, 26.9, 26.1, 25.9, 23.8, 22.7, 21.8

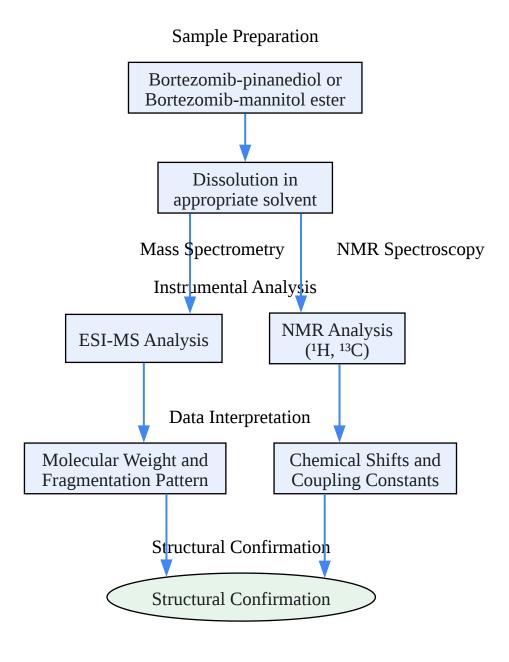
¹H and ¹³C NMR Observations for Bortezomib-Mannitol Ester

Detailed spectral assignments for the Bortezomib-mannitol ester are not as readily available in the literature. However, NMR is used to determine the ratio of the free boronic acid to the boronic ester in reconstituted solutions of Velcade®. For example, in one analysis, the ratio of boronic acid to the mannitol ester was found to be approximately 0.10:1[3]. Specific characteristic peaks in the ¹³C NMR spectrum for the Bortezomib-mannitol ester have been identified at 63.1 ppm, 73.7 ppm, and 78.1 ppm in DMSO-d₆[2].

Visualizing the Workflow and Structure

To further clarify the processes and structures involved, the following diagrams are provided.

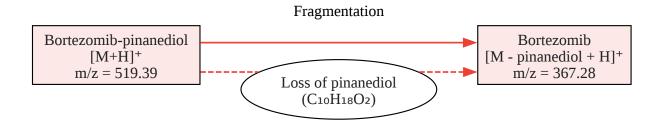




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Caption: Experimental workflow for the structural confirmation of Bortezomib esters.





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Caption: Proposed ESI-MS fragmentation of **Bortezomib-pinanediol**.

Conclusion

The structural confirmation of **Bortezomib-pinanediol** is robustly achieved through the complementary techniques of mass spectrometry and NMR spectroscopy. ESI-MS provides definitive molecular weight information and key fragmentation data, such as the characteristic loss of the pinanediol protecting group. ¹H and ¹³C NMR offer a detailed map of the molecule's atomic connectivity, confirming the presence and arrangement of all structural motifs.

In comparison, while the Bortezomib-mannitol ester is also characterized by these techniques, the literature focus is often on the equilibrium between the ester and the free boronic acid in solution, which is a critical parameter for its pharmaceutical function. The detailed spectral assignments for the pinanediol ester are more comprehensively reported, reflecting its role as a well-defined synthetic intermediate. This guide provides researchers with the fundamental data and protocols necessary for the rigorous structural characterization of these important pharmaceutical compounds.

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References

• 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]



- 2. US10023611B2 Process for the preparation of bortezomib mannitol ester Google Patents [patents.google.com]
- 3. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
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